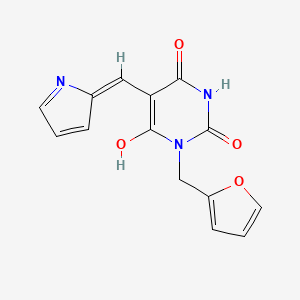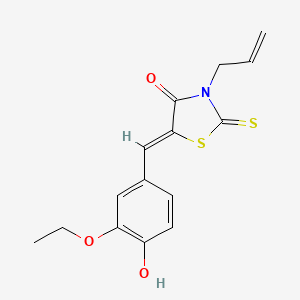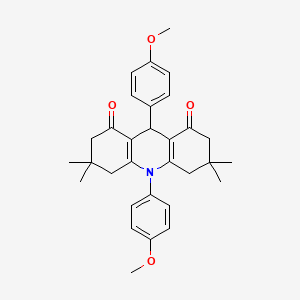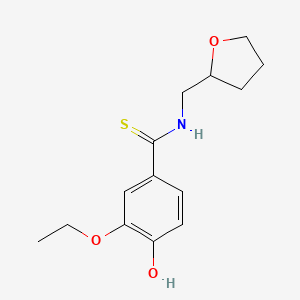
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine, also known as CPP, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazines and has been extensively studied for its biochemical and physiological effects. CPP is a potent agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in many important physiological processes.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has been extensively used in scientific research as a tool to study the sigma-1 receptor. The sigma-1 receptor is involved in many important physiological processes such as neurotransmission, cell survival, and stress response. 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has been shown to modulate the activity of the sigma-1 receptor and has been used to investigate its role in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has also been used to study the effects of the sigma-1 receptor on ion channels and intracellular signaling pathways.
Mécanisme D'action
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine acts as a potent agonist of the sigma-1 receptor, which is a transmembrane protein that is located in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor is involved in many important physiological processes such as neurotransmission, cell survival, and stress response. 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine binds to the sigma-1 receptor and modulates its activity, leading to changes in intracellular signaling pathways and ion channel activity. The exact mechanism of action of 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine on the sigma-1 receptor is still under investigation.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has been shown to have many biochemical and physiological effects. It has been shown to modulate the activity of ion channels such as the NMDA receptor and the voltage-gated calcium channel. 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. In addition, 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has been shown to have neuroprotective effects and to enhance cell survival in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has several advantages as a tool for scientific research. It is a potent and selective agonist of the sigma-1 receptor, which makes it a useful tool for investigating the role of the sigma-1 receptor in various physiological processes. 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments. However, 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has some limitations as a tool for scientific research. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. In addition, 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has a relatively short half-life, which can limit its usefulness in some experimental settings.
Orientations Futures
There are many future directions for research on 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine and the sigma-1 receptor. One area of research is the development of more selective agonists and antagonists of the sigma-1 receptor, which would allow for more precise investigation of its role in various physiological processes. Another area of research is the investigation of the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new therapeutic agents that target the sigma-1 receptor is an area of active research, and 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine may serve as a useful tool in this endeavor.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine is a chemical compound that is widely used in scientific research as a tool to study the sigma-1 receptor. It has been shown to have many biochemical and physiological effects, and has been used to investigate the role of the sigma-1 receptor in various diseases. 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine has several advantages as a tool for scientific research, but also has some limitations. There are many future directions for research on 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine and the sigma-1 receptor, and it is likely that this compound will continue to be an important tool in the investigation of the sigma-1 receptor and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism and yields 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine as a white crystalline powder. The purity of 1-(3-chlorophenyl)-4-(3,3-diphenylpropanoyl)piperazine can be improved by recrystallization from a suitable solvent such as ethanol or acetone.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O/c26-22-12-7-13-23(18-22)27-14-16-28(17-15-27)25(29)19-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24H,14-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKLSQXMMZJNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)

![methyl 3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6088583.png)
![5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6088587.png)
![1-sec-butyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6088596.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-furoyl)piperidine](/img/structure/B6088597.png)
![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)

![N-(3-chlorobenzyl)-3-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6088614.png)
![ethyl 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088634.png)